molecular formula C23H27N3O2 B2517372 1-butil-4-[1-(2-fenoxietil)-1H-bencimidazol-2-il]pirrolidin-2-ona CAS No. 912896-34-5

1-butil-4-[1-(2-fenoxietil)-1H-bencimidazol-2-il]pirrolidin-2-ona

Número de catálogo B2517372
Número CAS: 912896-34-5
Peso molecular: 377.488
Clave InChI: SLAXCVROTITAMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a heterocyclic compound that is presumed to have a complex structure involving a benzimidazole group and a pyrrolidinone moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their properties. For instance, the first paper discusses a compound with a pyrazolopyrimidinone structure, which shares some similarities with the benzimidazole group in terms of nitrogen-containing heterocycles . The second paper involves the synthesis of a diamine monomer with a pyridine unit, which is structurally related to the pyrrolidinone ring in the compound of interest .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions, as seen in the papers provided. In the first paper, the compound was synthesized using a one-pot method, which is advantageous for its simplicity and efficiency . The second paper describes a more complex synthesis route involving the Friedel–Crafts acylation and nucleophilic substitution reactions to obtain the desired aromatic diamine monomer . These methods could potentially be adapted for the synthesis of 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using spectroscopic methods and X-ray crystallography. The first paper provides an example of this, where the structure of the synthesized compound was determined using FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction . These techniques could be applied to determine the molecular structure of 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one, ensuring a comprehensive understanding of its geometry and electronic configuration.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of the specific compound , they do offer insights into the reactivity of similar heterocyclic compounds. For example, the first paper could imply that the compound may have interesting electronic properties that could influence its reactivity, as suggested by the investigation of its molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) . The second paper does not provide direct information on chemical reactions but does discuss the synthesis of polyimides from related monomers, which could suggest potential polymerization reactions for the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are crucial for their potential applications. The first paper indicates that the compound studied has non-linear optical (NLO) properties, which could be relevant for materials science applications . The second paper highlights the exceptional thermal and thermooxidative stability of the synthesized polyimides, as well as their solubility in various solvents . These properties are important for understanding the behavior of the compound under different conditions and could be indicative of the properties of 1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one.

Aplicaciones Científicas De Investigación

    Investigación Anticancerígena

    Neuroprotección y Enfermedades Neurodegenerativas

    Investigación Antiviral

    Investigación Cardiovascular

    Trastornos Metabólicos

    Biología Química y Descubrimiento de Fármacos

Propiedades

IUPAC Name

1-butyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-3-13-25-17-18(16-22(25)27)23-24-20-11-7-8-12-21(20)26(23)14-15-28-19-9-5-4-6-10-19/h4-12,18H,2-3,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAXCVROTITAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.